3-amino-N-(4-chlorophenyl)propanamide
CAS No.:
Cat. No.: VC16393456
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11ClN2O |
---|---|
Molecular Weight | 198.65 g/mol |
IUPAC Name | 3-amino-N-(4-chlorophenyl)propanamide |
Standard InChI | InChI=1S/C9H11ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) |
Standard InChI Key | GZCAYYFTJMKIAF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1NC(=O)CCN)Cl |
Introduction
3-amino-N-(4-chlorophenyl)propanamide is an organic compound characterized by its molecular formula . It features an amino group, a chlorophenyl moiety, and a propanamide structure, contributing to its unique chemical properties and biological activities. The presence of the chlorophenyl group imparts distinct electronic and steric characteristics, influencing its reactivity and interactions with biological targets.
Biological Activities and Applications
3-amino-N-(4-chlorophenyl)propanamide exhibits notable biological activity, making it a candidate for therapeutic applications, including anti-inflammatory and anticancer activities. Its structural similarities to neurotransmitters suggest possible interactions within the central nervous system, which may lead to beneficial effects in treating neurological disorders. Additionally, it may possess antimicrobial properties, warranting further investigation in antibiotic development .
Synthesis and Purification
The synthesis of 3-amino-N-(4-chlorophenyl)propanamide typically involves several steps, often scaled up using continuous flow reactors in industrial settings. Advanced purification techniques such as crystallization and chromatography are employed to enhance yield and purity.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 3-amino-N-(4-chlorophenyl)propanamide, allowing for comparative analysis:
Compound Name | Structure | Unique Features |
---|---|---|
3-amino-N-(4-fluorophenyl)propanamide | Variation in halogen affects electronic properties and reactivity. | |
3-amino-N-(4-bromophenyl)propanamide | Bromine substitution alters steric hindrance compared to chlorine. | |
3-amino-N-(4-methylphenyl)propanamide | Methyl substitution impacts hydrophobic interactions with biological targets. |
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